1-isocyanato-4-(2-methoxyethoxy)benzene
Description
1-Isocyanato-4-(2-methoxyethoxy)benzene (CAS: 103204-63-3) is an aromatic isocyanate with the molecular formula C₁₀H₁₁NO₃ and a molecular weight of 193.07 g/mol . Its structure features a benzene ring substituted with an isocyanate (-NCO) group and a 2-methoxyethoxy (-OCH₂CH₂OCH₃) group at the para position. The 2-methoxyethoxy substituent introduces both electron-donating and steric effects, influencing its reactivity and physical properties. This compound is primarily used in polymer synthesis, such as polyurethanes, where its substituent enhances solubility and flexibility in the final product .
Properties
CAS No. |
103204-63-3 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyanato-4-(2-methoxyethoxy)benzene can be synthesized through the reaction of 4-(2-methoxyethoxy)aniline with phosgene. The reaction typically occurs in an inert solvent such as dichloromethane, under controlled temperature conditions to ensure the safe handling of phosgene, which is highly toxic.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance safety and efficiency. The process would include the careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanato-4-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace a hydrogen atom on the ring.
Common Reagents and Conditions:
Nucleophilic Addition: Reactions with amines or alcohols typically occur at room temperature or slightly elevated temperatures, often in the presence of a catalyst or base to facilitate the reaction.
Electrophilic Aromatic Substitution: Common electrophiles include halogens, nitro groups, and sulfonic acid groups, with reactions often carried out in the presence of a Lewis acid catalyst.
Major Products Formed:
Ureas and Carbamates: Formed from nucleophilic addition reactions.
Substituted Benzene Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
1-Isocyanato-4-(2-methoxyethoxy)benzene has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and other polymers.
Material Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Bioconjugation: Utilized in the modification of biomolecules for research in biochemistry and molecular biology.
Mechanism of Action
The mechanism of action of 1-isocyanato-4-(2-methoxyethoxy)benzene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable urea or carbamate linkages. These reactions are crucial in the formation of polymers and in bioconjugation processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Analogues
(a) 1-Ethoxy-4-isocyanato-2-methoxybenzene (CAS: 923113-32-0)
- Molecular Formula: C₁₀H₁₁NO₃ (same as the target compound)
- Key Differences : The substituents are arranged as ethoxy (-OCH₂CH₃) at position 1 and methoxy (-OCH₃) at position 2, rather than a single 2-methoxyethoxy group. This structural isomerism reduces steric hindrance but maintains similar solubility in polar solvents .
- Reactivity : The separated ethoxy and methoxy groups may slightly reduce electron-donating effects compared to the conjugated 2-methoxyethoxy group in the target compound.
(b) 4-Methoxyphenyl Isocyanate (CAS: 5416-93-3)
Substituent-Driven Comparisons
(a) 1-Isocyanato-4-(trifluoromethyl)benzene (CAS: 1548-13-6)
- Molecular Formula: C₈H₄F₃NO
- Key Differences : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing , contrasting with the electron-donating 2-methoxyethoxy group.
- Applications: Used in medicinal chemistry (e.g., Leflunomide impurity control) due to its resistance to hydrolysis .
- Reactivity : The -CF₃ group deactivates the isocyanate, making it less reactive toward nucleophiles compared to the target compound .
(b) 1-Isocyanato-2-methyl-4-nitro-benzene
- Molecular Formula : C₈H₆N₂O₃
- Key Differences: Features a nitro (-NO₂) group (electron-withdrawing) and a methyl (-CH₃) group (electron-donating).
- Reactivity : The nitro group dominates, reducing isocyanate reactivity. This compound is less suited for flexible polymers but may serve in rigid, high-performance materials .
Comparative Data Table
Key Findings from Research
Electronic Effects: Electron-donating groups (e.g., 2-methoxyethoxy) enhance isocyanate reactivity, favoring applications in adhesives and elastomers. Conversely, electron-withdrawing groups (e.g., -CF₃, -NO₂) reduce reactivity, limiting use in rapid-cure systems . The 2-methoxyethoxy group in the target compound balances reactivity and steric accessibility, making it versatile for industrial use .
Solubility and Processing :
- Compounds with alkoxy chains (e.g., 2-methoxyethoxy) exhibit improved solubility in polar aprotic solvents (e.g., DMF, THF) compared to halogenated analogues .
Safety Considerations :
- All isocyanates in this class carry hazards (e.g., respiratory sensitization). The target compound’s higher molecular weight may reduce volatility, slightly mitigating inhalation risks compared to 4-methoxyphenyl isocyanate .
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